3,3-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide
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Overview
Description
3,3-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide is a synthetic organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key player in DNA repair pathways, while EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation .
Mode of Action
The compound interacts with its targets, leading to the inhibition of both PARP-1 and EGFR . This dual inhibition disrupts the DNA repair pathways and cell proliferation processes, which are crucial for the survival and growth of cancer cells .
Biochemical Pathways
The compound’s action affects the DNA repair and cell proliferation pathways. By inhibiting PARP-1, the compound disrupts the DNA repair mechanism, leading to the accumulation of DNA damage in the cells . The inhibition of EGFR, on the other hand, interrupts the cell proliferation process, hindering the growth of cancer cells .
Pharmacokinetics
The compound’s potent inhibition of parp-1 and egfr suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against cancer cells. For instance, it has been shown to exhibit better cytotoxic activities against MDA-MB-231 (a breast cancer cell line) than the drug Erlotinib . It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase . The compound also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Biochemical Analysis
Biochemical Properties
3,3-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including receptor-interacting protein kinase 1 (RIPK1) and epidermal growth factor receptor (EGFR). These interactions are primarily inhibitory, leading to the suppression of enzyme activity. The compound’s ability to inhibit RIPK1 and EGFR suggests its potential as a therapeutic agent in diseases where these enzymes are overactive .
Cellular Effects
The effects of this compound on various cell types have been studied extensively. It has been shown to influence cell signaling pathways, particularly those involving apoptosis and cell cycle regulation. The compound induces apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2 . Additionally, it affects cellular metabolism by altering the expression of genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of RIPK1 and EGFR, inhibiting their activity. This inhibition leads to a cascade of downstream effects, including the activation of apoptotic pathways and suppression of cell proliferation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound maintains its biological activity for several weeks, with gradual degradation leading to a decrease in efficacy . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function persist over time, although the magnitude of these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been identified, where doses above a certain level result in significant adverse effects, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can affect the compound’s efficacy and toxicity, making it essential to understand its metabolic profile for safe and effective use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
Within cells, this compound localizes to specific subcellular compartments, including the cytoplasm and nucleus. Its activity is modulated by post-translational modifications and interactions with other biomolecules. The compound’s localization to the nucleus allows it to directly influence gene expression by binding to DNA and transcription factors . Additionally, its presence in the cytoplasm enables it to interact with signaling proteins and enzymes, further modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with 5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
3,3-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: A closely related compound with similar structural features and pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with distinct biological properties.
1,2,3-triazolo[5,1-b][1,3,4]thiadiazine: A compound with a different arrangement of the triazole and thiadiazine rings.
Uniqueness
3,3-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}butanamide is unique due to its specific substitution pattern and the presence of the 3,3-dimethylbutanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-11(2,3)7-8(16)12-9-13-14-10-15(9)5-4-6-17-10/h4-7H2,1-3H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAQLERBGSMINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NN=C2N1CCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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